molecular formula C13H12OS B2488986 2-(Benzyloxy)thiophenol CAS No. 1443344-85-1

2-(Benzyloxy)thiophenol

Cat. No. B2488986
CAS RN: 1443344-85-1
M. Wt: 216.3
InChI Key: OCNQXSQBZZNPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)thiophenol, also known as BZTP, is a chemical compound that belongs to the class of thiophenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Environmental and Biological Detection

A significant application of thiophenol derivatives, including 2-(Benzyloxy)thiophenol, is in the detection and monitoring of thiophenol levels in environmental and biological systems. A ratiometric fluorescent probe, DCVP-DNP, was developed for the visualization of thiophenol in environmental samples and living cells. This probe offers high selectivity for thiophenol through a thiophenol-triggered nucleophilic substitution reaction, and its emission intensities linearly correlate with thiophenol concentration, facilitating precise measurement. The probe’s capability to operate in water samples and its potential applications in environmental and biological systems underscore its importance (Shen et al., 2020).

Additionally, another reaction-based fluorescence signaling probe utilizing 2-(2-aminophenyl)benzothiazole for thiophenol has been designed. This probe demonstrated pronounced off–on-type fluorescence signaling behavior towards thiophenol, offering selective and sensitive detection methods. It was applied in monitoring thiophenol levels in simulated wastewater, showcasing its practical application in environmental monitoring (Choi et al., 2017).

Synthesis and Chemical Applications

2-(Benzyloxy)thiophenol derivatives play a crucial role in the synthesis of complex organic compounds. A method has been proposed for synthesizing 2-arylbenzo[b]thiophenes, which are important due to their use as selective estrogen receptor modulators. The method involves an aromatic nucleophilic substitution reaction and Heck-type coupling, providing a direct route from the benzo[b]thiophene core to the desired derivatives (David et al., 2005).

Furthermore, thiophenols, including 2-(Benzyloxy)thiophenol derivatives, have been utilized as protic nucleophilic triggers in aryne three-component coupling. This synthetic approach allows for the mild synthesis of 2-arylthio benzyl alcohol derivatives and demonstrates the versatility of thiophenols in facilitating complex organic reactions (Bhattacharjee et al., 2020).

Applications in Polymer Science

2-(Benzyloxy)thiophenol derivatives also find applications in polymer science. A notable instance is the use of polymer-supported thiophenol for the synthesis and purification of a benzimidazol-2-one library. This approach, employing polymer-supported thiophenol to remove excess alkylating agents, resulted in the production of mono- and di-substituted benzimidazol-2-ones with high yield and purity, highlighting the utility of thiophenol derivatives in fine-tuning synthetic processes (Ermann et al., 2000).

properties

IUPAC Name

2-phenylmethoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNQXSQBZZNPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)thiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.